![molecular formula C14H17N3O4S B14589141 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan CAS No. 61348-31-0](/img/structure/B14589141.png)
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is a complex organic compound that features both amino and carboxyl functional groups. This compound is notable for its unique structure, which includes a sulfanyl group attached to the tryptophan backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan typically involves the reaction of D-tryptophan with a sulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where the amino group of D-tryptophan reacts with a sulfanyl compound under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring systems ensures the consistent production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenated compounds or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of various derivatives depending on the substituents used.
Applications De Recherche Scientifique
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-(2-succinyl)-L-cysteine: An L-cysteine derivative with a similar sulfanyl group.
Cefminox: A cephamycin antibiotic with a sulfanyl-containing side group.
Uniqueness
2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan is unique due to its combination of the tryptophan backbone with a sulfanyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
61348-31-0 |
|---|---|
Formule moléculaire |
C14H17N3O4S |
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17N3O4S/c15-9(13(18)19)5-8-7-3-1-2-4-11(7)17-12(8)22-6-10(16)14(20)21/h1-4,9-10,17H,5-6,15-16H2,(H,18,19)(H,20,21)/t9-,10?/m1/s1 |
Clé InChI |
MGVCAXMLCYZGFI-YHMJZVADSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)C[C@H](C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)SCC(C(=O)O)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



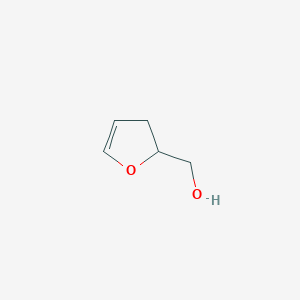
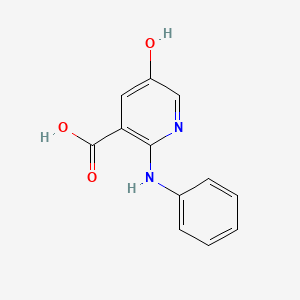




![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)
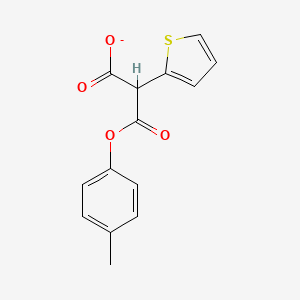

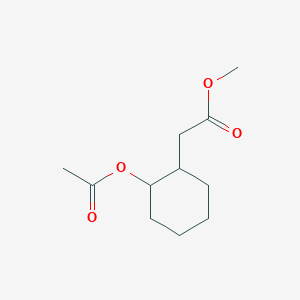
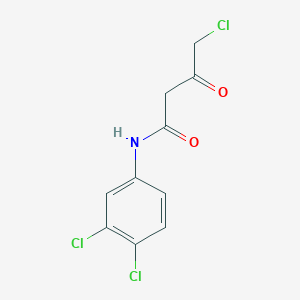
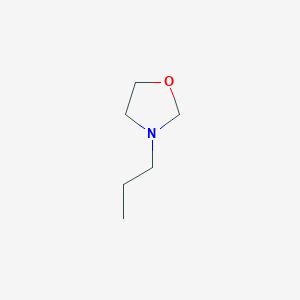
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
